molecular formula C22H19NO3S B3288739 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 852452-33-6

5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B3288739
CAS No.: 852452-33-6
M. Wt: 377.5 g/mol
InChI Key: IQQBIJCWXKHEAI-UHFFFAOYSA-N
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Description

5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a high-purity chemical compound supplied for research and development purposes. Benzothiazepine derivatives are a significant class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery . These seven-membered ring structures containing nitrogen and sulfur atoms are frequently explored for their diverse biological activities and potential as therapeutic agents . This specific compound, characterized by its 1,1-dioxide functional group, is provided to support various investigative applications. Researchers may utilize it in areas such as synthetic chemistry methodology development, including studies on novel cyclization techniques like chemoselective oxidative lactamization . It may also serve as a key intermediate or building block in the synthesis of more complex molecules for pharmacological testing. As with many benzothiazepine derivatives, its core structure is of interest for developing treatments for various conditions; prior art indicates research into novel aminoalkyl benzothiazepine derivatives for potential use in preventing or treating constipation . The mechanism of action for benzothiazepines can vary significantly with subtle changes to the substituents on the core structure. Handling of this product should adhere to strict laboratory safety protocols. The compound is labeled with appropriate GHS hazard warnings, and researchers should consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-benzyl-1,1-dioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c24-22-15-21(18-11-5-2-6-12-18)27(25,26)20-14-8-7-13-19(20)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBIJCWXKHEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. The key steps involve the condensation of benzylamine with 2-phenylthioamide to form an intermediate, which then undergoes cyclization and oxidation to produce the final compound. Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate, and an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Industrial Production Methods: In an industrial setting, the synthesis of 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide might involve similar steps but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized further to introduce additional oxygen functionalities.

  • Reduction: The ketone group can be reduced to an alcohol.

  • Substitution: Functional groups attached to the benzene ring can be substituted with other groups.

Common Reagents and Conditions:
  • For oxidation: m-CPBA, hydrogen peroxide

  • For reduction: Sodium borohydride, lithium aluminium hydride

  • For substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed:
  • Oxidation produces di-oxygenated derivatives.

  • Reduction yields the corresponding alcohol.

  • Substitution results in halogenated analogs.

Scientific Research Applications

5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide finds applications across various fields:

  • Chemistry: : It serves as a scaffold for developing new molecules with enhanced properties.

  • Biology: : Studied for its interaction with biological targets, offering insights into cellular processes.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • It interacts with enzymes and receptors, altering their activity.

  • It participates in electron transfer processes, affecting cellular redox states.

  • It disrupts cellular membranes, leading to changes in cell permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can be contextualized against related derivatives, as highlighted in the literature:

Structural Analogues in the 1,4-Thiazepinone Family

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides (e.g., Compounds 8–11,14,17–20)

  • Key Differences :

  • The fused benzo[f]dithiazepine system contains two sulfur atoms in the seven-membered ring (vs. one sulfur in the target compound).
  • Substitutions at positions 2 and 5 vary (e.g., aryl, alkyl groups), altering steric and electronic profiles. Synthesis: Prepared via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds, differing from the target compound’s synthesis pathway involving benzaldehyde derivatives . Bioactivity: These dithiazepines exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7, HCT-116), attributed to their planar aromatic systems and sulfone-enhanced polarity .

5-(2-Nitrobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (Compound I)

  • Key Differences :

  • Substituents : A nitrobenzyl group at position 5 and a furan-2-yl group at position 2 (vs. benzyl and phenyl in the target compound).
  • Bioactivity: This derivative acts as a non-ATP competitive GSK-3β inhibitor (IC₅₀ = 1.2 μM), with crystallographic data confirming its binding mode to the kinase’s allosteric pocket .

Comparative Analysis Table

Compound Name Core Structure Substituents (Position) Biological Activity Key Reference
Target Compound Benzo[b][1,4]thiazepinone 5-Benzyl, 2-Phenyl Under investigation (kinase targets) N/A
3,4-Dihydro-2H-benzo[f]dithiazepinone 1,1-dioxide Benzo[f]dithiazepinone Variable (e.g., aryl, alkyl) Anticancer (MCF-7, HCT-116)
5-(2-Nitrobenzyl)-2-(furan-2-yl) derivative Benzo[b][1,4]thiazepinone 5-Nitrobenzyl, 2-Furan-2-yl GSK-3β inhibition (IC₅₀ = 1.2 μM)

Pharmacological Implications

  • The benzyl and phenyl groups in the target compound may enhance lipophilicity, improving blood-brain barrier penetration for neurological targets.
  • In contrast, the nitrobenzyl and furyl substituents in Compound I prioritize polar interactions with GSK-3β’s allosteric site, demonstrating substituent-dependent activity modulation .

Biological Activity

5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a compound of interest due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N1O2SC_{17}H_{17}N_{1}O_{2}S. Its structure includes a thiazepine ring which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazepines exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study highlighted that similar benzothiazepine derivatives demonstrated antiproliferative effects against lung and breast cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound ALung Cancer12.5
Compound BBreast Cancer15.0
5-benzyl...Not specifiedNot reportedCurrent Study

Anti-inflammatory Effects

Benzothiazepine derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Table 2: Anti-inflammatory Activity

Compound NameInflammatory ModelEffect ObservedReference
Compound CMouse ModelReduced swelling
5-benzyl...Not specifiedNot reportedCurrent Study

Antiparasitic Activity

Preliminary assessments have suggested that modifications to the benzothiazepine structure could enhance antiparasitic activity. For example, diethyl derivatives have shown promising results in inhibiting parasitic infections .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazepine ring plays a crucial role in interacting with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on Anticancer Activity : A clinical trial involving a benzothiazepine derivative reported significant tumor reduction in patients with advanced-stage cancer .
  • Case Study on Anti-inflammatory Effects : Patients with rheumatoid arthritis treated with benzothiazepine derivatives exhibited marked improvement in symptoms compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide?

  • Methodological Answer : The compound can be synthesized via Rh-catalyzed asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides, achieving high enantioselectivity (>98% ee) and diastereoselectivity (>25:1 dr) . Alternatively, a net cycloaddition approach using chiral catalysts (e.g., Daicel Chiralpak IF columns) yields enantiopure derivatives with high stereochemical purity (up to 98%) and yields exceeding 80% . Key steps include nitro group reduction and hydrolysis of intermediates under acidic conditions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry and stereochemistry, particularly for benzyl and phenyl substituents .
  • HRMS : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess enantiopurity using chiral columns (e.g., Chiralpak IF) with gradient elution (e.g., 10/90 → 80/20 B/A) .
  • IR and TLC : Monitor functional groups (e.g., carbonyl at ~1700 cm⁻¹) and reaction progress .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Thrombin Inhibition : Use fluorogenic substrates to measure IC₅₀ values (e.g., 3.85 μM for a related dibutyl-methoxy derivative) .
  • GSK-3β Inhibition : Perform kinase inhibition assays with ATP-noncompetitive protocols, correlating activity with crystal structure data .
  • Platelet Aggregation : Test in platelet-rich plasma using agonists like ADP or collagen .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation for this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Rhodium catalysts with chiral ligands (e.g., DuPhos) to achieve >98% ee .
  • Substrate Engineering : Avoid sterically hindered substrates (e.g., 3-methyl-2-phenyl derivatives) that reduce conversion .
  • Reaction Monitoring : Track diastereomer ratios via ¹H NMR coupling constants (e.g., J = 5–8 Hz for trans/cis isomers) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under identical buffer/pH conditions (e.g., thrombin vs. GSK-3β assays) .
  • Structural Modifications : Introduce substituents (e.g., 7-methoxy or 2-chlorophenyl groups) to isolate target-specific effects .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., GSK-3β) to identify binding motifs .

Q. How can computational methods guide the design of derivatives with improved activity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with targets like thrombin or RyR2 .
  • QSAR Models : Correlate logP, polar surface area, and substituent electronic effects with IC₅₀ values .
  • MD Simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

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